

molecular weight and formula of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *trans*-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Cat. No.: B1391336

[Get Quote](#)

An In-depth Technical Guide to **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate**

Abstract

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a substituted cyclobutane derivative that has emerged as a versatile building block in modern organic synthesis and medicinal chemistry. Its rigid, three-dimensional scaffold, coupled with orthogonal functional groups—a hydroxyl and a methyl ester—makes it a valuable precursor for the synthesis of complex molecular architectures and biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, intended for researchers and professionals in drug discovery and chemical development.

Core Molecular Identity and Physicochemical Properties

The defining structural feature of this compound is a cyclobutane ring substituted at the 1-position with both a methyl group and a methyl ester, and at the 3-position with a hydroxyl group.^[1] The trans stereochemistry indicates that the hydroxyl and the methyl carboxylate groups reside on opposite faces of the four-membered ring, which minimizes steric strain and is generally the more thermodynamically stable configuration.^[1]

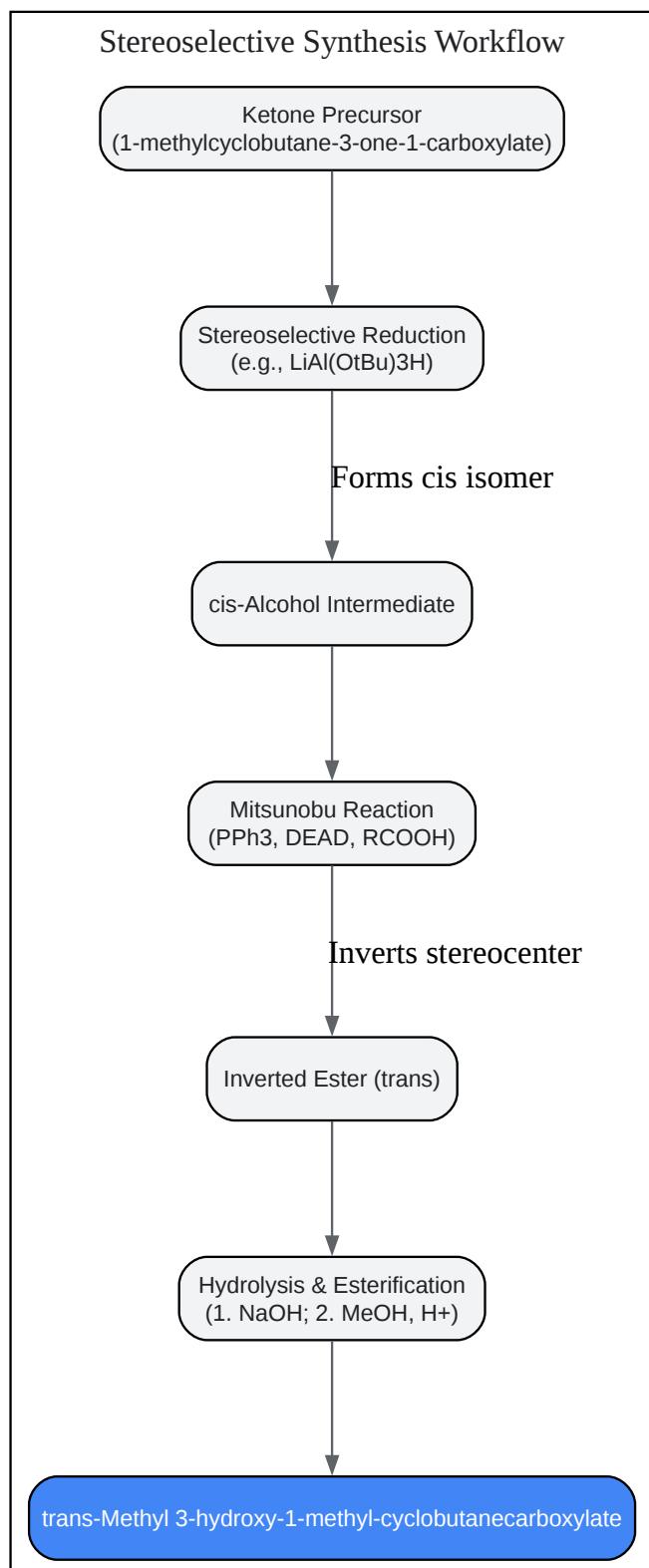
The systematic IUPAC name for this specific stereoisomer is methyl (1*r*,3*r*)-3-hydroxy-1-methylcyclobutane-1-carboxylate.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₂ O ₃	[1][2][3]
Molecular Weight	144.17 g/mol	[1][3][4][5]
CAS Number	1408075-48-8	[1][2][3][6]
Appearance	Liquid	[6]
Predicted Boiling Point	190.2 ± 33.0 °C	[1]
Predicted Density	1.232 ± 0.06 g/cm ³	[1]
Predicted pKa	14.73 ± 0.40	[1]
SMILES	CC1(CC(C1)O)C(=O)OC	[1]
InChI Key	KFLCCZPFOPDGZN- UHFFFAOYSA-N	[1][4]

Synthesis and Stereochemical Control

The synthesis of **trans**-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate requires careful control of stereochemistry. Several strategies have been developed, often starting from readily available precursors.

Method 1: Esterification of a Ketone Precursor


A straightforward approach involves the acid-catalyzed esterification of 3-hydroxy-1-methylcyclobutanone with methanol.^[1] This method is direct but may require subsequent separation of stereoisomers if the starting ketone is not stereochemically pure or if the reaction conditions allow for epimerization.

Method 2: Stereoselective Reduction and Inversion

For applications demanding high stereopurity, a more sophisticated, multi-step synthesis is employed. This pathway demonstrates excellent control over the relative stereochemistry of the functional groups.^[4]

- Step 1: Stereoselective Reduction: The synthesis begins with the reduction of a ketone precursor. The choice of reducing agent is critical for establishing the initial stereocenter. Bulky hydride reagents, such as lithium tri-tert-butoxyaluminum hydride, are often used to stereoselectively deliver a hydride to the less sterically hindered face of the carbonyl, yielding the corresponding cis-alcohol.
- Step 2: Stereochemical Inversion: To achieve the desired trans configuration, a Mitsunobu reaction is performed. This reaction inverts the stereochemistry at the alcohol center by reacting it with a nucleophile (e.g., a carboxylate) in the presence of triphenylphosphine (PPh_3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).
- Step 3: Final Hydrolysis/Esterification: The resulting ester from the Mitsunobu reaction is then hydrolyzed and subsequently re-esterified to yield the final trans-methyl ester product.

The workflow below illustrates this stereocontrolled synthetic strategy.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the stereocontrolled synthesis of the target compound.

Chemical Reactivity and Synthetic Applications

The utility of this molecule stems from its two distinct functional groups, which can be manipulated selectively.

- Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.[1]
- Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH_4), providing access to a diol scaffold.[1]
- Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce new functionalities like halides or amines.[1]

Because of this reactivity, it serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[4]

Relevance in Medicinal Chemistry and Drug Discovery

Substituted cyclobutanes are increasingly recognized as valuable motifs in drug design. They provide a rigid, non-planar scaffold that can orient substituents in well-defined regions of three-dimensional space, which is advantageous for optimizing interactions with biological targets like enzymes and receptors.[1][4]

Preliminary research has highlighted the potential of **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate** and its derivatives in several therapeutic areas:

- Anti-inflammatory Agents: The core structure has been explored as a template for developing new anti-inflammatory drugs.[4]
- Antimicrobial Properties: Some studies have indicated that compounds derived from this scaffold exhibit efficacy against Gram-positive bacteria.[4]

- Protein Degrader Building Blocks: This molecule is listed as a building block for protein degraders, a cutting-edge area of drug development.

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the ester carbonyl) allows the molecule to engage in specific biochemical interactions, which is a key aspect of its mechanism of action in biological systems.[\[1\]](#)

Safety and Handling

As a laboratory chemical, **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate** should be handled with appropriate care. It is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[\[5\]](#)[\[6\]](#) It may also be harmful if swallowed.[\[6\]](#) Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are required. The compound should be stored at room temperature in a dry, inert atmosphere to maintain its integrity.[\[1\]](#)[\[6\]](#)

Conclusion

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a high-value synthetic intermediate with a unique combination of structural rigidity and functional group versatility. Its stereochemically defined architecture makes it an attractive starting material for creating sophisticated molecules in medicinal chemistry and materials science. The ongoing exploration of its biological activities suggests that this compound and its derivatives will continue to be relevant in the pursuit of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. appchemical.com [appchemical.com]

- 3. CAS 1408075-48-8 | 2229-1-E0 | MDL MFCD23105988 | trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate | SynQuest Laboratories [synquestlabs.com]
- 4. [benchchem.com](#) [benchchem.com]
- 5. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [molecular weight and formula of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1391336#molecular-weight-and-formula-of-trans-methyl-3-hydroxy-1-methyl-cyclobutanecarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com